

benzylboronic acid pinacol ester CAS number

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Compound of Interest

Compound Name: *Benzylboronic acid pinacol ester*

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An In-Depth Technical Guide to **Benzylboronic Acid Pinacol Ester**

Chemical Identifier: CAS Number 87100-28-5

This technical guide provides an in-depth overview of **benzylboronic acid pinacol ester**, a critical reagent in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, key synthesis protocols, and its significant applications, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Data

Benzylboronic acid pinacol ester, systematically named 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound widely utilized in synthetic chemistry.^{[1][2]} Its stability and versatility make it a preferred precursor for generating benzylboronic acid in situ or for direct use in various coupling reactions.^{[3][4]}

Table 1: Physicochemical Properties of **Benzylboronic Acid Pinacol Ester**

Property	Value	Source(s)
CAS Number	87100-28-5	[1][5][6][7]
Molecular Formula	C13H19BO2	[1][5][6]
Molecular Weight	218.10 g/mol	[1][5][7]
Boiling Point	65 °C @ 0.15 mmHg128-140 °C	[1][2][6]
Density	0.980 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.490	[2]
Purity	≥96%	[1]
Appearance	Colorless to light yellow clear liquid	[2]
Solubility	Insoluble in water	[1][2][8]
Storage Conditions	Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended storage in a freezer at -20°C.	[1][2]

Synthesis Methodologies

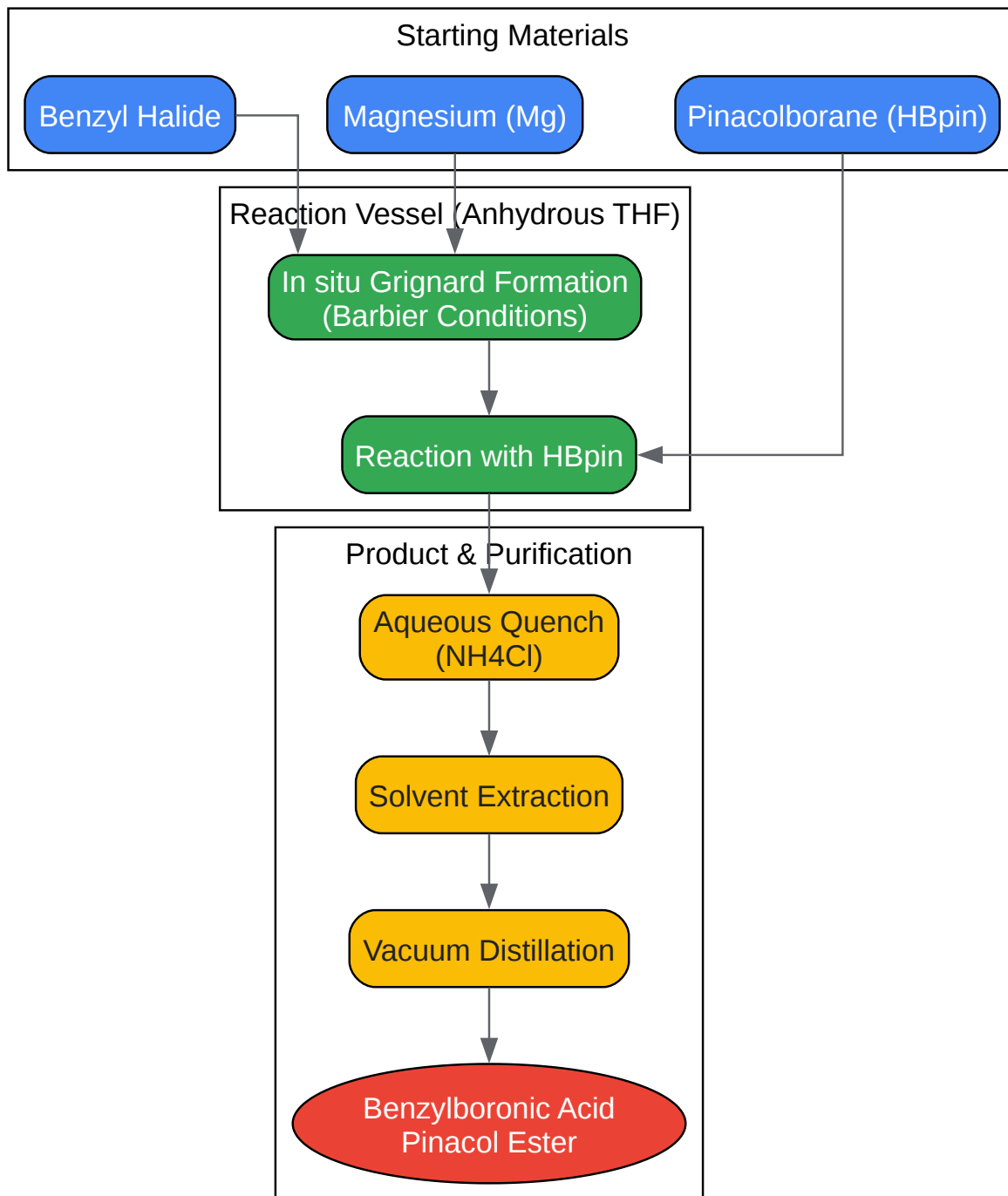
The synthesis of **benzylboronic acid pinacol ester** can be achieved through several efficient methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Benzyl Halides via Grignard Reagents

A common and effective method involves the reaction of a benzyl Grignard reagent with pinacolborane (HBpin).[9] This approach is particularly advantageous when conducted under Barbier conditions, which involves the in situ formation of the Grignard reagent, thereby preventing side reactions like Wurtz coupling that can occur with reactive benzyl halides.[9]

Experimental Protocol: Synthesis via Barbier Conditions

- **Apparatus Setup:** An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
- **Reagent Charging:** The flask is charged with magnesium turnings (1.2 equivalents). A solution of the corresponding benzyl halide (e.g., benzyl bromide, 1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. Pinacolborane (1.1 equivalents) is added directly to the flask.
- **Reaction Initiation:** A small portion of the benzyl halide solution is added to the magnesium turnings to initiate the Grignard reaction, which can be evidenced by heat evolution or bubble formation.
- **Reaction Execution:** Once initiated, the remaining benzyl halide solution is added dropwise at a rate that maintains a gentle reflux. The reaction is typically stirred at ambient temperature until the magnesium is consumed.
- **Work-up and Purification:** The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by vacuum distillation to yield the pure **benzylboronic acid pinacol ester**.[\[10\]](#)



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Caption: Synthesis workflow for **benzylboronic acid pinacol ester**.

Core Applications in Research and Drug Development

Benzylboronic acid pinacol ester is a cornerstone reagent for introducing a benzyl group into complex molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[4]

The Suzuki-Miyaura Cross-Coupling Reaction

Boronic esters are generally more stable and easier to handle than their corresponding boronic acids, making them ideal coupling partners.^{[3][11]} In the Suzuki-Miyaura reaction,

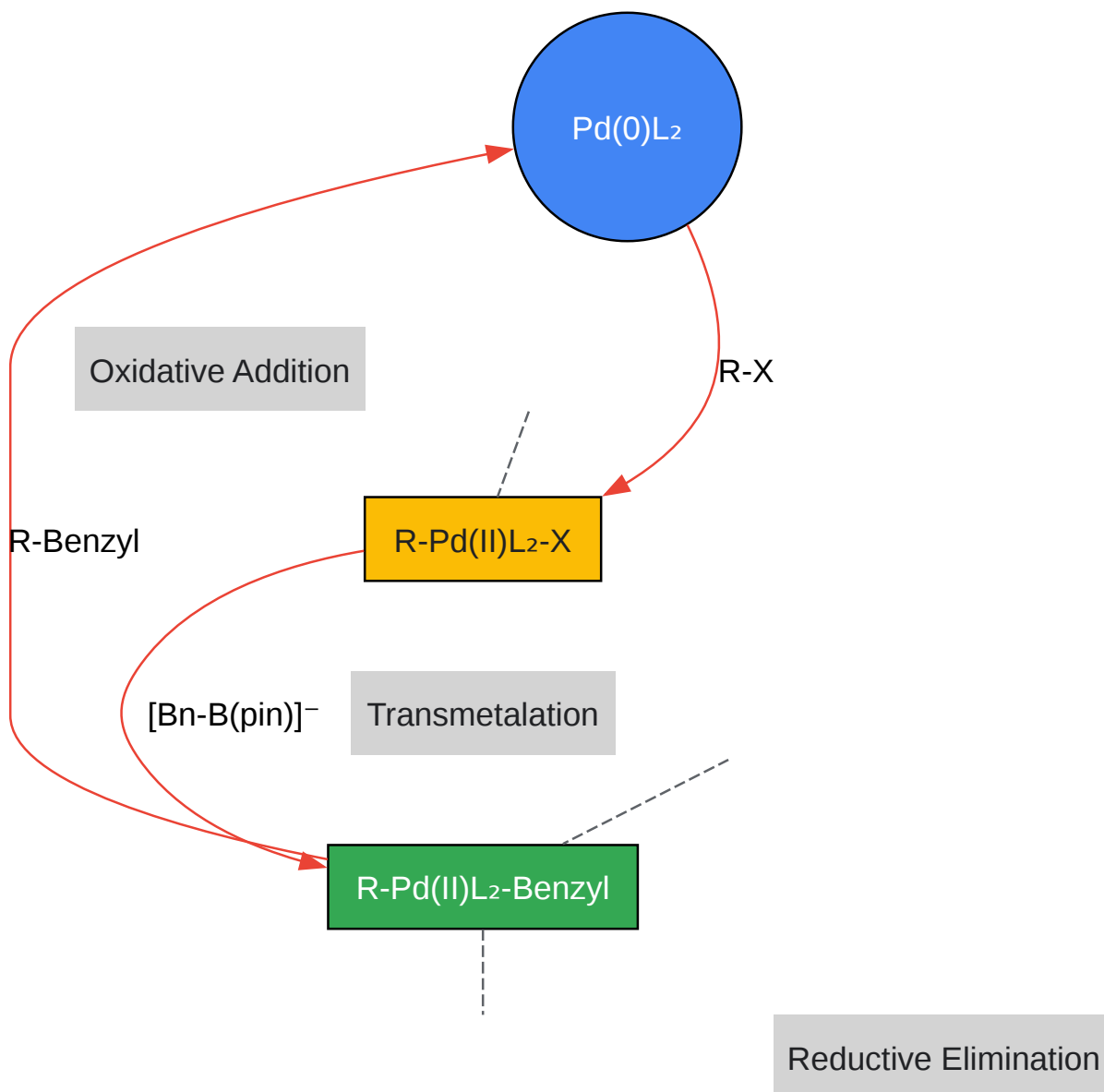
benzylboronic acid pinacol ester couples with various organic halides or pseudohalides (e.g., aryl, vinyl, or alkyl bromides, iodides, or triflates) in the presence of a palladium catalyst and a base.^{[4][12]}

General Experimental Protocol: Suzuki-Miyaura Coupling

- **Reagent Preparation:** In a reaction vessel under an inert atmosphere, dissolve the organic halide (1.0 equivalent), **benzylboronic acid pinacol ester** (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF).
- **Base Addition:** Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents). The base is crucial for activating the boronic ester for transmetalation.^[12]
- **Reaction Conditions:** Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC/LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by column chromatography to yield the desired benzylated compound.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the benzyl group from

boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Other Applications

Beyond the Suzuki coupling, **benzylboronic acid pinacol ester** is utilized in other significant transformations, including:

- Pd(0)-mediated [¹¹C] Carbonylation Reactions: It serves as a substrate in radiochemistry for the synthesis of ¹¹C-labeled compounds used in Positron Emission Tomography (PET) imaging.^{[1][8][13]}
- Homologation Reactions: It can be used in reactions that extend carbon chains, providing access to more complex molecular scaffolds.^[14]

The stability, ease of handling, and high reactivity of **benzylboronic acid pinacol ester** solidify its role as an indispensable tool in the synthesis of complex organic molecules, with profound implications for the development of new pharmaceuticals and materials.

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